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Compound of Interest

Compound Name: ML162

Cat. No.: B162735

An In-depth Technical Guide to ML162 as a Thioredoxin Reductase 1 (TXNRD1) Inhibitor

Introduction

ML162, initially identified through high-throughput screening as a potent inducer of ferroptosis,
was for a long time classified as a specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1] This
classification was based on its ability to induce iron-dependent cell death characterized by
increased lipid peroxidation, a hallmark phenotype associated with GPX4 inhibition.[1]
However, recent compelling evidence has prompted a significant re-evaluation of its
mechanism of action. Studies have demonstrated that ML162 does not directly inhibit the
enzymatic activity of recombinant GPX4.[2][3][4] Instead, it has been identified as a direct and
efficient inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][3]

TXNRDL1 is a key enzyme in the thioredoxin (Trx) system, which plays a central role in
maintaining cellular redox homeostasis, regulating cell proliferation, and defending against
oxidative stress.[5][6] It catalyzes the NADPH-dependent reduction of thioredoxin and other
substrates.[6][7] Given the overexpression of TXNRD1 in multiple cancer types and its role in
supporting malignant phenotypes, it has emerged as a promising therapeutic target.[8] This
guide provides a comprehensive technical overview of ML162, focusing on its newly
established role as a TXNRDZ1 inhibitor, presenting quantitative data, detailed experimental
protocols, and visualizing its mechanistic pathways. The reclassification of ML162 from a GPX4
to a TXNRD1 inhibitor necessitates a reinterpretation of previous studies and highlights its
potential as a valuable tool for probing the function of the thioredoxin system and as a lead
compound for developing novel anticancer therapies.[3][4]
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Data Presentation

The inhibitory activity and cellular effects of ML162 have been quantified across various

biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Inhibition of TXNRD1

by ML162

Assay
Parameter Target Value . Source
Conditions
] Biochemical
c Recombinant 195 UM vt 219]
50 : enzyme activi
TXNRD1 : Y y
assay
) RX1 probe-
o Effective at =0.5 ]
Cellular Inhibition  Cellular TXNRD1 M based assay in [10][11]
H A549 cells
Incubation with
Onset of Action Cellular TXNRD1  ~4 hours >1 uM ML162 in [2][11]

A549 cells

ble 2: T | Stabilization of |

. ML162 Control Tm with
Protein ATm Assay Source
Conc. Tm ML162
TXNRD1 100 pM 71.3°C 73.6 °C +2.3°C nanoDSF [2]
GPX4 100 uMm 51.7 °C 51.7 °C 0°C nanoDSF [2]

Tm: Midpoint of protein melting temperature. A positive shift (ATm) indicates direct binding and

stabilization of the protein by the compound.

Table 3: Cytotoxicity of ML162 in Various Cell Lines
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Cell Line Type ICso0 Assay Source

Human
HT-1080 ] 7.31 uM MTT Assay (48h)  [12]
Fibrosarcoma

Human Breast .
MCF7 ) 10.1 uM Not specified [12]
Adenocarcinoma

) Engineered
BJ Fibroblasts N
Human 25nM Not specified [12]
(HRAS G12V) _
Fibroblasts
BJ Fibroblasts Human N
i ) 578 nM Not specified [12]
(Wild-Type) Fibroblasts

Signaling Pathways and Mechanism of Action

ML162 exerts its biological effects primarily through the direct inhibition of TXNRD1, which
disrupts the thioredoxin redox system and triggers downstream cellular responses, including
oxidative stress and a compensatory activation of the Nrf2 pathway.

Direct Inhibition of TXNRD1

Biochemical and biophysical data confirm that ML162 directly interacts with TXNRD1. Nano
differential scanning fluorimetry (nanoDSF) experiments show that ML162 causes a significant
thermal stabilization of TXNRD1, indicative of direct binding, while having no such effect on
GPX4.[2] This inhibition disrupts the canonical function of TXNRD1, which is to reduce the
active site disulfide of thioredoxin 1 (Trx1) using NADPH as a reducing equivalent. The
impairment of this cycle leads to an accumulation of oxidized Trx1 and a diminished capacity to
reduce downstream protein targets, thereby altering the cellular redox state.

Induction of the Nrf2 Antioxidant Response

Cells respond to the chemical stress and redox imbalance caused by TXNRD1 inhibition by
activating a key cytoprotective signaling pathway regulated by the transcription factor Nrf2
(Nuclear factor erythroid 2-related factor 2).[5] Under basal conditions, Nrf2 is sequestered in
the cytoplasm by Keapl (Kelch-like ECH-associated protein 1), which facilitates its
degradation. Upon oxidative or electrophilic stress, Nrf2 is released from Keap1l, translocates to
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the nucleus, and binds to Antioxidant Response Elements (ARES) in the promoter regions of its
target genes.[6] Treatment with ML162 has been shown to increase the expression of Nrf2.[12]
This leads to the upregulation of a battery of antioxidant and detoxification enzymes, including
TXNRDL1 itself, in a compensatory feedback loop.[5][6]
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ML162 inhibits TXNRD1

Step 1: Biochemical Assay
(Recombinant TXNRD1)

Step 2: Biophysical Assay
(nanoDSF)

Step 3: Cellular Assay
(RX1 Probe in Live Cells)

Step 4: Functional Assay
(Cell Viability)

Step 5: Mechanistic Study
(e.g., Western Blot for Nrf2)

Conclusion: ML162 is a direct
cellular inhibitor of TXNRD1

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b162735?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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